2-Chloro-1-isothiocyanato-4-methoxybenzene

Overview

Description

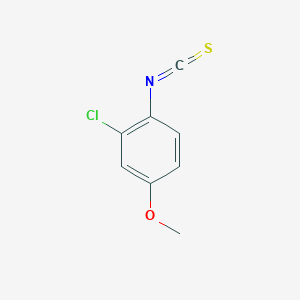

2-Chloro-1-isothiocyanato-4-methoxybenzene is an organic compound with the molecular formula C8H6ClNOS It is a derivative of benzene, featuring a chloro group, an isothiocyanato group, and a methoxy group attached to the benzene ring

Preparation Methods

The synthesis of 2-Chloro-1-isothiocyanato-4-methoxybenzene can be achieved through several methods. One common approach involves the reaction of 2-chloro-4-methoxyaniline with thiophosgene under controlled conditions. This reaction typically requires an inert atmosphere, such as nitrogen, and is carried out in a solvent like dimethylbenzene. The reaction proceeds via the formation of an intermediate isothiocyanate, which then reacts with the chloro and methoxy groups to form the final product .

Chemical Reactions Analysis

2-Chloro-1-isothiocyanato-4-methoxybenzene undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amines.

Addition Reactions: The isothiocyanato group can participate in addition reactions with nucleophiles, forming thiourea derivatives.

Common reagents used in these reactions include thiophosgene, amines, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Chloro-1-isothiocyanato-4-methoxybenzene has several scientific research applications:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Material Science: The compound’s unique structure makes it useful in the design of new materials with specific properties, such as polymers and coatings.

Environmental Chemistry: Studies on similar compounds have explored their behavior as environmental pollutants and their degradation pathways, providing insights into their environmental impact.

Mechanism of Action

The mechanism of action of 2-Chloro-1-isothiocyanato-4-methoxybenzene involves its reactivity with nucleophiles. The isothiocyanato group is highly electrophilic, allowing it to react readily with nucleophiles such as amines and thiols. This reactivity is crucial for its applications in organic synthesis and material science. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions used.

Comparison with Similar Compounds

2-Chloro-1-isothiocyanato-4-methoxybenzene can be compared with other similar compounds, such as:

2-Chloro-1-isothiocyanato-4-trifluoromethoxybenzene: This compound features a trifluoromethoxy group instead of a methoxy group, which can influence its reactivity and applications.

1-Isothiocyanato-4-methoxybenzene:

2-Chloro-1-isothiocyanato-4-methylbenzene: Contains a methyl group instead of a methoxy group, leading to differences in its chemical behavior and applications.

These comparisons highlight the unique properties of this compound, making it a valuable compound for various scientific and industrial applications.

Biological Activity

2-Chloro-1-isothiocyanato-4-methoxybenzene, also known by its CAS number 1173984-28-5, is an organic compound featuring a chloro group, an isothiocyanato group, and a methoxy group attached to a benzene ring. This compound has garnered attention in scientific research due to its diverse biological activities and potential applications in various fields, including organic synthesis, material science, and medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H6ClNOS. Its structure can be described as follows:

- Chloro Group : Provides electrophilic characteristics.

- Isothiocyanato Group : Highly reactive, facilitating nucleophilic substitutions.

- Methoxy Group : Influences solubility and reactivity.

The biological activity of this compound primarily stems from the reactivity of its isothiocyanato group. This group is known for its ability to react with various nucleophiles, including:

- Amines

- Thiols

- Alcohols

These reactions can lead to the formation of thiourea derivatives and other functionalized compounds, which may exhibit distinct biological properties.

Anticancer Activity

Research indicates that isothiocyanates, including derivatives like this compound, possess anticancer properties. A study highlighted that various isothiocyanates can induce apoptosis in cancer cells through the activation of cellular stress responses and modulation of gene expression related to cell survival and proliferation .

Table 1: Summary of Anticancer Studies on Isothiocyanates

Antimicrobial Activity

Isothiocyanates have also been studied for their antimicrobial properties. The compound's ability to inhibit the growth of certain bacteria and fungi has been documented, suggesting potential applications in food preservation and medicine.

Study on Anticancer Efficacy

A notable study investigated the efficacy of various isothiocyanates, including this compound, against breast cancer cell lines (MCF-7). The results demonstrated that this compound significantly reduced cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Study on Antimicrobial Effects

Another study focused on the antimicrobial effects of isothiocyanates derived from cruciferous vegetables. The findings showed that this compound exhibited potent activity against Escherichia coli and Staphylococcus aureus, highlighting its potential use as a natural preservative .

Comparison with Similar Compounds

To elucidate the unique properties of this compound, it can be compared with other related compounds:

Table 2: Comparison of Biological Activities

| Compound | Anticancer Activity | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | Yes | Yes | Effective against MCF-7 cells |

| 1-Isothiocyanato-4-methylbenzene | Moderate | Yes | Less potent than methoxy derivative |

| 2-Isothiocyanatobenzamide | Yes | Moderate | Different substitution pattern |

Properties

IUPAC Name |

2-chloro-1-isothiocyanato-4-methoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNOS/c1-11-6-2-3-8(10-5-12)7(9)4-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JARPSKRYFXYQRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.